molecular formula C17H16N4O2 B2605845 1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-94-9

1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Katalognummer B2605845
CAS-Nummer: 899745-94-9
Molekulargewicht: 308.341
InChI-Schlüssel: BSWBSZLTEMUGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes “1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea”, involves several simple and promising approaches . A new approach was adopted to synthesize more oxadiazole rings attached to the phthalazine moiety .


Molecular Structure Analysis

The molecular structure of “1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea” is unique and complex. It is a compound in which pyridazine is fused with a benzene ring . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it rare and not very familiar in isolated extracts from living organisms .


Chemical Reactions Analysis

Phthalazine derivatives, including “1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea”, reveal numerous pharmacological and biological activities such as antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea” are complex. The compound has a melting point of 210–215 ᵒC . Its NMR (DMSO- d6, 500MHz) δ (ppm) and 13 C NMR (DMSO- d6, 125 MHz) δ (ppm) values have been reported .

Wissenschaftliche Forschungsanwendungen

Phthalate Exposure and Health Outcomes in Pregnancy

  • Exposure Levels and Predictors : Pregnant women exhibit detectable urinary concentrations of phthalate metabolites, indicating widespread exposure. Sociodemographic factors such as age, education, and dietary habits, including organic food consumption, are significant predictors of phthalate metabolite levels in urine (Valvi et al., 2015).

  • Impact on Fetal Development : Phthalate exposure during pregnancy is associated with various adverse fetal outcomes. For instance, certain phthalates have been linked to altered anogenital distance in male infants, a marker of reproductive toxicity (Bornehag et al., 2015).

  • Neurodevelopmental Effects : There is evidence suggesting that prenatal exposure to specific phthalate esters may be associated with behavioral syndromes in children, indicating potential impacts on neurodevelopment and behavior (Lien et al., 2015).

  • Endocrine Disruption : Phthalates are known for their endocrine-disruptive properties. Studies have explored the relationship between phthalate exposure and risk of endocrine-related diseases, such as endometriosis, in reproductive-age women, highlighting the potential for phthalates to alter hormone-mediated disease risk (Upson et al., 2013).

  • Oxidative Stress and Inflammation : Associations have been observed between urinary concentrations of phthalate metabolites and markers of oxidative stress and inflammation among pregnant women, suggesting mechanisms by which phthalates may influence adverse health outcomes (Watkins et al., 2015).

Zukünftige Richtungen

The synthesized compounds of “1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea” could be proposed as valuable lead compounds for further drug discovery development against Alzheimer’s disease . The number of people suffering from Alzheimer is increasing significantly, and novel therapeutic approaches to alleviate the pathophysiological symptoms of the disease have achieved great advancements .

Eigenschaften

IUPAC Name

1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-14-9-5-4-8-13(14)15(20-21-16)11-19-17(23)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWBSZLTEMUGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.